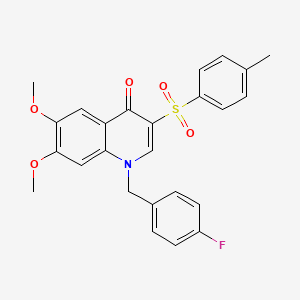

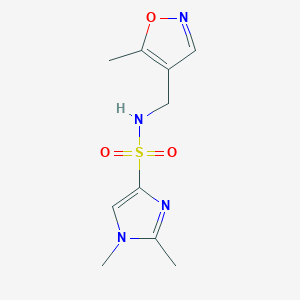

![molecular formula C8H15ClF3NO2 B2915910 3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride CAS No. 2470439-85-9](/img/structure/B2915910.png)

3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Derivatives

3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride and its derivatives play a critical role in organic synthesis, offering pathways to various complex molecules. The compound has been utilized in the synthesis of unsaturated ketocarboxylic acids, which are pivotal as antitumor substances. The Mannich reaction, involving levulinic acid, paraformaldehyde, and dimethylamine hydrochloride, leads to derivatives that, upon thermal degradation, yield important intermediates for further chemical transformations (Kinoshita & Umezawa, 1960). Similarly, the compound's reactivity facilitates the generation of structurally diverse libraries through alkylation and ring closure, demonstrating its versatility in synthetic chemistry (Roman, 2013).

Fluorination and Hydrophilic Compound Recognition

The electrochemical fluorination of N-containing carboxylic acids, including derivatives of this compound, produces perfluoroacid fluorides. This process highlights the compound's potential in creating materials with unique properties, such as those required in fluorine chemistry applications (Abe et al., 1994). Moreover, self-assembled aggregates of fluoroalkylated end-capped derivatives show selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media, indicating potential for selective separation or detection applications (Sawada et al., 2000).

Enzymatic Synthesis and Chemoenzymatic Applications

The compound has been implicated in the enzymatic synthesis of amino acids, showcasing its utility in producing biologically relevant molecules. For instance, chemoenzymatic synthesis approaches have leveraged derivatives of this compound for the preparation of (R)- and (S)-4-Amino-3-methylbutanoic acids, highlighting its applicability in stereoselective synthesis and the production of amino acid derivatives (Andruszkiewicz et al., 1990).

Environmental Analytical Chemistry

In environmental analytical chemistry, the compound's derivatives have been modified for electron-capture detection after derivatization to 2,2,2-trifluoroethylamide derivatives. This method offers a rapid and sensitive alternative for the detection of carboxylic acids in environmental samples, demonstrating the compound's significance in enhancing analytical methodologies (Ford et al., 2007).

properties

IUPAC Name |

3-[(dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c1-7(4-6(13)14,5-12(2)3)8(9,10)11;/h4-5H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAGDQCJLQTVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN(C)C)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)

![1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2915831.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)